Thiourea, [7-(trifluoromethyl)-9H-carbazol-2-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiourea, [7-(trifluoromethyl)-9H-carbazol-2-yl]- is an organosulfur compound that belongs to the class of thioureas Thioureas are characterized by the presence of a sulfur atom replacing the oxygen atom in the urea structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiourea, [7-(trifluoromethyl)-9H-carbazol-2-yl]- typically involves the reaction of 7-(trifluoromethyl)-9H-carbazole with thiourea under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve the highest yield of the desired product .
Industrial Production Methods
On an industrial scale, the production of thiourea derivatives often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include multiple steps, such as the purification of intermediates and the final product using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Thiourea, [7-(trifluoromethyl)-9H-carbazol-2-yl]- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the conversion of thiourea to its corresponding sulfoxide or sulfone derivatives.
Reduction: Thiourea can be reduced to form thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiourea derivatives. These products have diverse applications in various fields, including pharmaceuticals and materials science .
Scientific Research Applications
Thiourea, [7-(trifluoromethyl)-9H-carbazol-2-yl]- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound has shown potential as an antimicrobial and antioxidant agent.
Medicine: Research has indicated its potential use in developing new drugs for treating diseases such as cancer and Alzheimer’s.
Industry: Thiourea derivatives are used in the production of dyes, photographic films, and textiles.
Mechanism of Action
The mechanism of action of thiourea, [7-(trifluoromethyl)-9H-carbazol-2-yl]- involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In the case of its antioxidant properties, the compound scavenges free radicals and prevents oxidative damage to cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to thiourea, [7-(trifluoromethyl)-9H-carbazol-2-yl]- include:
Thiourea: The parent compound with a simpler structure.
N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea:
1-morpholinyl 3-phenyl thiourea: A derivative with antimicrobial properties.
Uniqueness
Thiourea, [7-(trifluoromethyl)-9H-carbazol-2-yl]- is unique due to the presence of the trifluoromethyl group and the carbazole moiety, which confer distinct chemical and biological properties
Properties
CAS No. |
872604-35-8 |
---|---|
Molecular Formula |
C14H10F3N3S |
Molecular Weight |
309.31 g/mol |
IUPAC Name |
[7-(trifluoromethyl)-9H-carbazol-2-yl]thiourea |
InChI |
InChI=1S/C14H10F3N3S/c15-14(16,17)7-1-3-9-10-4-2-8(19-13(18)21)6-12(10)20-11(9)5-7/h1-6,20H,(H3,18,19,21) |
InChI Key |
JZQIWPPXSSXXCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC3=C2C=CC(=C3)NC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.